molecular formula C7H4BrN3O2 B3237915 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1396780-82-7

6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3237915
CAS No.: 1396780-82-7
M. Wt: 242.03
InChI Key: CAJCITHGSUERSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1396780-82-7) is a high-value brominated heterocyclic building block designed for advanced research and development. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its close similitude with the purine bases adenine and guanine . This molecular framework is found in over 300,000 described compounds and is featured in more than 5,500 references and 2,400 patents , underscoring its significant research utility. The core structure has been extensively studied for substantial pharmacological activities, including use as antidepressant, anticancer, antiviral, antifungal, antioxidant, anticoagulant, and anti-Alzheimer agents . Furthermore, 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been developed as potent and selective human peroxisome proliferator-activated receptor alpha (PPARα) agonists , demonstrating the critical role of the 4-carboxylic acid moiety in creating biologically active molecules. Molecular Features and Synthetic Utility This compound is strategically functionalized for diverse chemical transformations. The bromine atom at the 6-position serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki reactions , allowing for the introduction of various aromatic and heteroaromatic groups. Simultaneously, the carboxylic acid at the 4-position can be readily converted into amides, esters, or other functional groups, enabling rich structure-activity relationship (SAR) exploration and molecular diversification. This bifunctionality makes it an ideal intermediate for constructing compound libraries in drug discovery programs. Handling and Safety Researchers should handle this compound with appropriate care. It is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before use. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJCITHGSUERSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396780-82-7
Record name 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. The final product is obtained through a series of reactions involving meta-aminobenzoic acid and morpholine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold is highly modular, with substitutions at positions 1, 3, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key Features
6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₇H₄BrN₃O₂ 257.03 Br (6), COOH (4) Not explicitly listed in evidence Bromine enhances halogen bonding potential; carboxylic acid aids in solubility and target interaction
1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₆H₁₆N₄O₂ 296.33 Benzyl (1), Me (3, 6), COOH (4) 937597-56-3 Increased lipophilicity due to benzyl and methyl groups; potential for enhanced membrane permeability
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₈H₆ClN₃O₂ 211.60 Cl (6), Me (3), COOH (4) EN300-743123 Chlorine (smaller, less polarizable than Br) may reduce halogen bonding efficacy
6-(Furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₉N₃O₄ 306.28 Furan-2-yl (6), Ph (3), COOH (4) 937597-65-4 Oxazole ring substitution introduces additional hydrogen bonding sites; furan enhances π-π interactions
1-Ethyl-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₇H₁₇N₃O₃ 311.32 Et (1), 3-MeO-Ph (6), Me (3) 937598-64-6 Methoxyphenyl group improves solubility and may modulate receptor selectivity

Biological Activity

Overview

6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by a bromine atom at the 6th position and a carboxylic acid group at the 4th position, contributes to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C7_7H4_4BrN3_3O2_2
CAS Number 1396780-82-7
IUPAC Name This compound
SMILES C1=C(C2=C(NN=C2)N=C1Br)C(=O)O

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. By binding to the kinase domain of TRKs, this compound prevents their activation and subsequent signal transduction pathways such as Ras/Erk and PI3K/Akt, which are vital for cancer cell growth and survival .

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of various derivatives of pyrazolo[3,4-b]pyridine compounds. For instance, a study identified that modifications at specific positions on the pyrazole ring significantly influence agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα). The steric bulkiness of substituents and their spatial arrangement relative to the acidic head group were found to be crucial for biological efficacy .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been noted for its ability to inhibit TRKs, which are implicated in various cancers. The inhibition of these receptors can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Agonistic Effects on hPPARα

In addition to its anticancer properties, this compound has been identified as an agonist for hPPARα. This receptor is involved in lipid metabolism and glucose homeostasis. Compounds similar to this compound have been shown to reduce plasma triglyceride levels in animal models, indicating potential therapeutic applications in metabolic disorders .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Inhibition of TRK Activity : In vitro studies demonstrated that this compound effectively inhibited TRK-mediated signaling pathways in cancer cell lines, leading to decreased cell proliferation and increased apoptosis rates.
  • PPARα Agonism : In a high-fructose-fed rat model, derivatives of this compound showed comparable efficacy to fenofibrate in lowering elevated triglyceride levels, suggesting its potential use in treating dyslipidemia .

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

The compound is typically synthesized via condensation reactions between 5-aminopyrazole derivatives and aromatic aldehydes. A general procedure involves reacting equimolar amounts of 5-aminopyrazole (2.0 mmol) with appropriate aldehydes under reflux conditions, followed by cyclization and bromination steps. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in a controlled environment to ensure regioselectivity .

Q. How does bromine substitution at the 6-position influence the compound's reactivity?

Bromination at the 6-position alters electronic properties, increasing electrophilicity at adjacent carbon atoms. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. Comparative studies of positional isomers (e.g., 5-bromo vs. 6-bromo derivatives) show significant differences in reaction kinetics and product distribution due to steric and electronic effects .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Key methods include:

  • 1H NMR spectroscopy : Characteristic peaks (e.g., aromatic protons at δ 8.69 ppm, carboxylic acid proton at δ 13.99 ppm) confirm the core structure .
  • HPLC : Purity analysis (e.g., 97.34% purity reported for related pyrazolo[3,4-b]pyridines) ensures minimal impurities .
  • Mass spectrometry : ESIMS data (e.g., m/z 311.1 [M+1]) validate molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography aid in understanding the molecular interactions of this compound?

X-ray crystallography provides precise structural parameters (e.g., bond angles, lattice constants) critical for studying intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with unit cell dimensions (a = 21.871 Å, b = 9.209 Å) reveal stacking interactions between the pyrazole and pyridine rings, influencing packing efficiency and solubility .

Q. What strategies are effective for modifying the carboxylic acid group to enhance biological activity?

Functionalization of the carboxylic acid group via esterification or amidation improves membrane permeability. Ethyl ester derivatives (e.g., ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) exhibit enhanced kinase inhibition due to increased lipophilicity. These modifications are achieved using coupling agents like EDCI/HOBt under anhydrous conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of kinase inhibitors based on this scaffold?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., bromine) at the 6-position enhance binding to ATP pockets in kinases.
  • Bicyclic core optimization : Pyrazolo[3,4-b]pyridines with fused rings show improved selectivity for tyrosine kinases compared to monocyclic analogs.
  • Bioisosteric replacements : Replacing the carboxylic acid with a bioisostere (e.g., tetrazole) maintains inhibitory activity while reducing metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.